CBA

Übersicht

Beschreibung

Vorbereitungsmethoden

4-Carboxybenzaldehyd kann durch verschiedene Verfahren synthetisiert werden. Ein übliches Verfahren umfasst die Oxidation von 4-Methylbenzaldehyd mit Kaliumpermanganat in einem alkalischen Medium . Eine andere Methode beinhaltet die Hydrolyse von 4-Cyanobenzaldehyd unter sauren Bedingungen . Industriell wird es als Nebenprodukt bei der Oxidation von p-Xylol zu Terephthalsäure hergestellt .

Analyse Chemischer Reaktionen

4-Carboxybenzaldehyd unterliegt verschiedenen Arten von chemischen Reaktionen:

Oxidation: Es kann mit starken Oxidationsmitteln wie Kaliumpermanganat zu 4-Carboxybenzoesäure oxidiert werden.

Reduktion: Die Aldehydgruppe kann mit Reduktionsmitteln wie Natriumborhydrid zu einem primären Alkohol reduziert werden.

Substitution: Die Verbindung kann am Benzolring elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Kaliumpermanganat für die Oxidation, Natriumborhydrid für die Reduktion und verschiedene Elektrophile für Substitutionsreaktionen . Die Hauptprodukte, die gebildet werden, sind 4-Carboxybenzoesäure, 4-Hydroxybenzaldehyd und substituierte Benzaldehyde .

Wissenschaftliche Forschungsanwendungen

4-Carboxybenzaldehyd hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.

Industrie: Es wird zur Herstellung von Polymeren und Harzen verwendet.

Wirkmechanismus

Der Wirkmechanismus von 4-Carboxybenzaldehyd beinhaltet seine Fähigkeit, Schiff-Basen mit Aminen zu bilden, die dann weitere chemische Umlagerungen eingehen können . Die Aldehydgruppe ist sehr reaktiv und kann an nukleophilen Additionsreaktionen teilnehmen, während die Carbonsäuregruppe Ester und Amide bilden kann . Diese Reaktionen werden durch das Vorhandensein spezifischer Enzyme und Katalysatoren erleichtert .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

CBA has emerged as a significant small molecule inhibitor with various pharmacological applications, particularly in cancer research.

Inhibition of Ion Channels

Recent studies have demonstrated that this compound acts as an effective inhibitor of the ion channel TMEM206, which is implicated in acid-induced cell death in colorectal cancer cells. The compound exhibits a half-maximal inhibitory concentration (IC50) of 9.55 µM at low pH, indicating its potential as a therapeutic agent in managing acid-induced cellular damage in cancer contexts .

Table 1: Inhibitory Effects of this compound on TMEM206

| Parameter | Value |

|---|---|

| IC50 | 9.55 µM |

| pH for Effective Inhibition | 4.5 |

| Maximum Inhibition Achieved | 19% |

This inhibition is dose-dependent, showcasing this compound's potential for further development into a therapeutic scaffold for TMEM206 inhibitors .

Antioxidant Activity

The Crocin Bleaching Assay (this compound) is also utilized to measure the antioxidant capacity of various compounds, including dietary antioxidants and pharmaceuticals. This assay helps elucidate the role of antioxidants in mitigating oxidative stress, providing insights into their efficacy in food formulations and biological samples .

Table 2: Antioxidant Capacity Measurement Using this compound

| Sample Type | Antioxidant Capacity |

|---|---|

| Dietary Antioxidants | Variable |

| Pharmaceuticals | Variable |

| Biological Samples | Variable |

This method allows researchers to standardize antioxidant capacity measurements across different sample types, enhancing the understanding of their health benefits.

Environmental Applications

This compound also finds relevance in environmental science, particularly in assessing the impacts of chemical exposure on human health and ecosystems.

Cost-Benefit Analysis (this compound)

Cost-benefit analysis is employed to evaluate the economic implications of environmental policies and interventions aimed at reducing chemical exposure. This approach helps quantify the benefits derived from reduced health risks against the costs associated with implementing safety measures .

Table 3: Summary of Cost-Benefit Analysis Applications

| Study Focus | Key Findings |

|---|---|

| Air Pollution Policies | Significant health benefits vs. costs |

| Chemical Safety Measures | Justification for regulatory actions |

| Vulnerable Populations | Disparities in risk reduction benefits |

The integration of cost-benefit analysis into environmental policy-making ensures that decisions are informed by both economic and health considerations, promoting sustainable practices .

Case Study on Colorectal Cancer Treatment

A study investigating the role of this compound as a TMEM206 inhibitor revealed that while it effectively reduces ion currents associated with acid-induced cell death, its efficacy is limited at neutral pH levels . This finding emphasizes the need for further research into optimizing this compound formulations for clinical use.

Antioxidant Efficacy Assessment

In food chemistry, researchers have utilized the Crocin Bleaching Assay to evaluate various food formulations' antioxidant capacities. The results indicate varying degrees of effectiveness among different dietary antioxidants, highlighting this compound's utility in food science research .

Wirkmechanismus

The mechanism of action of 4-carboxybenzaldehyde involves its ability to form Schiff bases with amines, which can then undergo further chemical transformations . The aldehyde group is highly reactive and can participate in nucleophilic addition reactions, while the carboxylic acid group can form esters and amides . These reactions are facilitated by the presence of specific enzymes and catalysts .

Vergleich Mit ähnlichen Verbindungen

4-Carboxybenzaldehyd ähnelt anderen Benzaldehydderivaten wie 2-Carboxybenzaldehyd und 3-Carboxybenzaldehyd . Es ist einzigartig aufgrund der Position der funktionellen Gruppen am Benzolring, die seine Reaktivität und chemischen Eigenschaften beeinflusst . Im Gegensatz zu 2-Carboxybenzaldehyd, bei dem sich die Carbonsäuregruppe neben der Aldehydgruppe befindet, weist 4-Carboxybenzaldehyd diese Gruppen an gegenüberliegenden Ecken des Rings auf, was zu unterschiedlichen sterischen und elektronischen Effekten führt .

Biologische Aktivität

Coibamide A (CBA) is a cyclic depsipeptide derived from marine cyanobacteria, notable for its significant biological activities, particularly in the realm of cancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

This compound primarily inhibits the mammalian protein secretory pathway by blocking the Sec61 translocon, a critical component for protein translocation across the endoplasmic reticulum (ER) membrane. This inhibition leads to several downstream effects:

- Cell Cycle Arrest : this compound induces cell cycle arrest in cancer cells, preventing their proliferation.

- Inhibition of Cell Migration and Invasion : Studies have shown that this compound effectively inhibits the migration and invasion of cancer cells in vitro.

- Antitumor Properties : In xenograft mouse models, this compound has demonstrated substantial antitumor efficacy.

The compound's mechanism is partly attributed to its ability to inhibit extracellular secreted proteins such as vascular endothelial growth factor A (VEGF-A) and reduce the expression of integral membrane receptors like VEGFR2 and HER family members (EGFR and HER3) .

Structure-Activity Relationship (SAR)

Research has focused on modifying the structure of this compound to enhance its biological activity. Notable modifications include:

- Introduction of Methyl Groups : The addition of β- and ε-methyl groups to lysine mimetics has been shown to significantly increase cytotoxicity. For instance, derivatives with these modifications exhibited improved cellular bioactivity compared to simpler structures.

- Macrolactone Substructure Modifications : Alterations in the macrolactone substructure have also been explored. While some modifications retained potency, others led to a decrease in bioactivity, indicating that specific structural features are crucial for maintaining this compound's efficacy .

Cytotoxicity Studies

A series of studies have quantitatively assessed the cytotoxic effects of this compound and its analogs. The following table summarizes key findings regarding their cytotoxic potential:

| Compound | IC50 (nM) | Notes |

|---|---|---|

| This compound | 0.27 | Potent cytotoxic activity |

| This compound Derivative | 48 | Significant decrease in bioactivity |

| Simplified Derivative | 6500 | Marked reduction in cytotoxic potential |

These results underscore the importance of structural integrity in maintaining the bioactivity of this compound derivatives .

In Vivo Efficacy

In vivo studies using subcutaneous xenograft mouse models have shown that this compound retains its antitumor properties. The compound's ability to inhibit tumor growth has been linked to its interference with protein secretion pathways essential for tumor cell survival and proliferation .

Antioxidant Activity

Recent investigations into this compound's antioxidant properties reveal that it exhibits potent antioxidant activity, which may contribute to its overall therapeutic profile. For example, a novel analog, THthis compound, demonstrated an antioxidant activity IC50 value of 22.00 ± 1.10 μM, suggesting that modifications can enhance both antioxidant and cytotoxic effects .

Eigenschaften

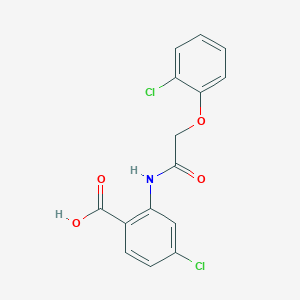

IUPAC Name |

4-chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO4/c16-9-5-6-10(15(20)21)12(7-9)18-14(19)8-22-13-4-2-1-3-11(13)17/h1-7H,8H2,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQCJPCMPGKEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.